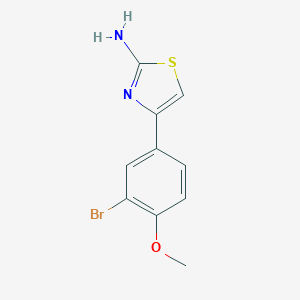

4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2OS/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSACNUWIZRJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353630 | |

| Record name | 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189011-00-5 | |

| Record name | 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Abstract: This guide provides an in-depth, scientifically grounded protocol for the synthesis of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The narrative focuses on the well-established Hantzsch thiazole synthesis, detailing the prerequisite preparation of the key α-haloketone intermediate followed by the final cyclocondensation. The causality behind experimental choices, self-validating protocols, and rigorous characterization are emphasized to ensure reproducibility and scientific integrity. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic scaffold found in a multitude of biologically active compounds and clinically approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a cornerstone in medicinal chemistry. The 2-aminothiazole moiety, in particular, serves as a versatile synthon for constructing more complex molecules with a wide range of therapeutic activities, including antibacterial, antifungal, and antitumor properties.[1][2][3]

The target molecule, this compound, incorporates key structural features—a substituted phenyl ring and a reactive amine group—that make it an ideal starting point for library synthesis and lead optimization programs. This guide presents a robust and widely adopted synthetic route based on the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[4]

Retrosynthetic Analysis and Strategy: The Hantzsch Pathway

The most direct and efficient method for constructing the 2-amino-4-arylthiazole core is the Hantzsch thiazole synthesis.[5] This powerful reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of our target compound, this translates to the reaction between 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one (II) and thiourea (III) .

The α-haloketone intermediate (II) is itself typically prepared via the α-bromination of the corresponding acetophenone, 1-(3-bromo-4-methoxyphenyl)ethan-1-one (I) . This two-step sequence is outlined below.

Caption: Retrosynthetic analysis for the target compound.

Part I: Synthesis of the α-Haloketone Intermediate

The critical first step is the selective bromination of the methyl group of 1-(3-bromo-4-methoxyphenyl)ethan-1-one. This reaction must be carefully controlled to prevent dibromination or aromatic bromination. Using a reagent like Pyridinium Tribromide offers a solid, less hazardous alternative to liquid bromine for controlled bromination.[3]

Reagents and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 1-(3-bromo-4-methoxyphenyl)ethan-1-one (I) | 229.06 | 0.05 | 1.0 | 11.45 g |

| Pyridinium Tribromide (PHT) | 319.83 | 0.055 | 1.1 | 17.59 g |

| Dichloromethane (DCM) | - | - | - | 100 mL |

| 5% aq. Sodium Sulfite (Na₂SO₃) | - | - | - | As needed |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-bromo-4-methoxyphenyl)ethan-1-one (11.45 g, 0.05 mol). Dissolve the starting material in 100 mL of dichloromethane.

-

Bromination: Place the flask in an ice-water bath. In portions, carefully add pyridinium tribromide (17.59 g, 0.055 mol) to the stirred solution over 15-20 minutes. The red-orange color of the PHT will gradually fade as it is consumed.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexane:Ethyl Acetate. The product spot should appear at a higher Rf than the starting material.

-

Work-up: Upon completion, quench the reaction by slowly adding 5% aqueous sodium sulfite solution until the orange color disappears. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase with water (1 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Product: The resulting crude 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one (II) is typically obtained as a pale yellow solid and can often be used in the next step without further purification.[3] If needed, recrystallization from isopropanol can be performed.

Part II: Hantzsch Cyclization for Thiazole Formation

This stage involves the core cyclocondensation reaction. The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic α-carbon of the ketone, initiating a sequence of steps that culminates in the formation of the stable aromatic thiazole ring.[6]

Reaction Mechanism

Caption: Simplified mechanism of the Hantzsch Thiazole Synthesis.

Reagents and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one (II) | 307.96 | 0.05 | 1.0 | 15.4 g (crude) |

| Thiourea (III) | 76.12 | 0.055 | 1.1 | 4.19 g |

| Ethanol (95%) | - | - | - | 150 mL |

| 10% aq. Sodium Hydroxide (NaOH) | - | - | - | As needed (~20 mL) |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the crude α-haloketone (II) (15.4 g, ~0.05 mol) and thiourea (4.19 g, 0.055 mol).

-

Reflux: Add 150 mL of 95% ethanol to the flask. Heat the mixture to reflux and maintain it for 3-5 hours.[3] The reaction progress can be monitored by TLC (1:1 Hexane:Ethyl Acetate).

-

Cooling: After the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into a beaker containing 200 mL of ice water. While stirring, slowly add 10% aqueous sodium hydroxide solution dropwise to basify the mixture to a pH of 7-8.[3] The initial product, an HBr salt, is soluble, but the free base will precipitate out as a solid upon neutralization.[7]

-

Isolation: Allow the precipitate to stir in the cold solution for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any unreacted thiourea and inorganic salts.[8]

-

Drying: Spread the collected solid on a watch glass and allow it to air-dry, or dry it in a vacuum oven at 50-60°C to a constant weight.

Purification

The crude product is often of sufficient purity for many applications.[8] For higher purity, recrystallization is recommended.

-

Protocol: Dissolve the crude solid in a minimal amount of boiling ethanol. If the solution has color, a small amount of activated charcoal can be added and the solution filtered while hot. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[9]

Caption: Experimental workflow for the Hantzsch cyclization step.

Structural Characterization and Validation

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.

| Property | Expected Result |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₀H₉BrN₂OS[10][11] |

| Molecular Weight | 285.16 g/mol [10][11] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.6-7.2 (m, 3H, Ar-H), ~7.1 (s, 1H, Thiazole C5-H), ~7.0 (s, 2H, NH₂, D₂O exchangeable), ~3.9 (s, 3H, OCH₃). Note: Chemical shifts are estimations based on similar structures.[12][13] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~168 (C2-NH₂), ~155 (C-OMe), ~145 (C4-Thiazole), ~132-110 (Aromatic Cs), ~112 (C-Br), ~105 (C5-Thiazole), ~56 (OCH₃). Note: Chemical shifts are estimations. |

| Mass Spec (ESI+) | m/z: 284.9 [M]+, 286.9 [M+2]+. The characteristic 1:1 isotopic pattern for bromine should be observed. |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~3100 (Aromatic C-H stretch), ~1620 (N-H bend), ~1550 (C=N stretch), ~1250 (C-O stretch).[12] |

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Thiourea: Suspected of causing cancer and damaging fertility. Avoid inhalation of dust and direct contact.[14][15][16] Handle as a hazardous substance.

-

α-Haloketones: These are lachrymators (tear-producing) and skin irritants. Avoid inhalation of vapors and skin contact.

-

Solvents: Dichloromethane is a suspected carcinogen. Ethanol is flammable. Handle with appropriate care, avoiding ignition sources.

-

Bases: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[14][15][17]

Conclusion

This guide details a reliable and efficient two-step synthesis of this compound via the Hantzsch thiazole synthesis. By providing a rationale for procedural choices, detailed step-by-step protocols, and methods for structural validation, this document serves as a practical resource for chemists. The successful synthesis of this versatile intermediate opens avenues for further functionalization and exploration in the development of novel therapeutic agents.

References

-

Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

OChem Tutor. synthesis of thiazoles. YouTube. Available from: [Link]

-

CUTM Courseware. Thiazole. Available from: [Link]

-

ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]

-

Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]

-

MDPI. Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Available from: [Link]

-

ResearchGate. Synthesis of 2-substitued-amino-4-aryl thiazoles. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

Taylor & Francis Online. Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Available from: [Link]

-

ResearchGate. 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. Available from: [Link]

-

ResearchGate. Synthesis of thiourea-derived thiazolines. Available from: [Link]

-

Chemical Review and Letters. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of aminothiazoles: polymer-supported approaches. Available from: [Link]

-

National Center for Biotechnology Information. 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: thiourea. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Thiourea. Available from: [Link]

-

NJ.gov. HAZARD SUMMARY: THIOUREA. Available from: [Link]

-

Redox. Safety Data Sheet Thiourea Revision 5, Date 09 Mar 2022. Available from: [Link]

-

PrepChem.com. Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Available from: [Link]

-

National Center for Biotechnology Information. 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Available from: [Link]

-

MDPI. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Available from: [Link]

- Google Patents. EP0482607B1 - Process of producing 2-aminothiazole.

-

National Center for Biotechnology Information. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). Available from: [Link]

-

ResearchGate. 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]

-

National Center for Biotechnology Information. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available from: [Link]

-

National Center for Biotechnology Information. 4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine. Available from: [Link]

-

PubMed Central. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available from: [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

-

PubChem. 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Available from: [Link]

-

MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Available from: [Link]

-

MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. nanobioletters.com [nanobioletters.com]

- 10. 4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine | C10H9BrN2OS | CID 1277711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Compound this compound - Chemdiv [chemdiv.com]

- 12. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chemos.de [chemos.de]

- 15. carlroth.com [carlroth.com]

- 16. nj.gov [nj.gov]

- 17. redox.com [redox.com]

structure and characterization of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

An In-Depth Technical Guide to the Structure and Characterization of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Abstract

The 1,3-thiazol-2-amine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to applications ranging from anticancer to antimicrobial therapies.[1][3] This guide provides a comprehensive technical overview of a specific derivative, This compound (Molecular Formula: C₁₀H₉BrN₂OS; Molecular Weight: 285.16 g/mol ).[4][5] We will detail its synthesis via the Hantzsch reaction and provide an in-depth analysis of its structural characterization using a suite of modern analytical techniques, including NMR, FT-IR, Mass Spectrometry, and X-ray Crystallography. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's fundamental physicochemical properties.

Synthesis: The Hantzsch Thiazole Condensation

The most direct and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first described in 1887.[6] This robust reaction provides a high-yield pathway through the condensation of an α-haloketone with a thioamide.[7][8] For the target molecule, this involves the reaction between 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone and thiourea.

Principle and Mechanism

The causality of the Hantzsch synthesis lies in a sequence of well-defined nucleophilic reactions. The process is initiated by a nucleophilic attack from the highly nucleophilic sulfur atom of thiourea onto the electrophilic α-carbon of the haloketone, displacing the bromide ion in an Sₙ2 reaction.[7][9] This is followed by an intramolecular cyclization where a nitrogen atom of the intermediate attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic 1,3-thiazole ring.[9]

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol

This protocol is a representative procedure adapted from established Hantzsch synthesis methodologies.[7]

Materials:

-

2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol or Methanol (15 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone (1.0 mmol) and thiourea (1.2 mmol).

-

Add ethanol (15 mL) to the flask.

-

Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution into a beaker containing 30 mL of a 5% aqueous Na₂CO₃ solution to neutralize any HBr formed and precipitate the product.

-

Stir the resulting suspension for 15 minutes.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product as a solid.

-

Dry the purified product under vacuum.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (Phenyl) | 7.0 - 7.8 | Multiplet (m) | 3H | Protons on the substituted benzene ring exhibit complex splitting patterns due to their varied electronic environments. |

| Thiazole C5-H | 6.7 - 7.2 | Singlet (s) | 1H | The lone proton on the heterocyclic thiazole ring typically appears as a sharp singlet in this region.[10] |

| Amine (-NH₂) | 4.9 - 5.5 | Broad Singlet (br s) | 2H | Amine protons are exchangeable, often resulting in a broad signal. This peak will disappear upon D₂O exchange.[10] |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H | The three equivalent protons of the methoxy group are shielded and appear as a distinct singlet.[11][12] |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| Thiazole C2 (-C-NH₂) | 168 - 173 | The carbon atom bonded to two nitrogen atoms is significantly deshielded and appears far downfield.[10] |

| Thiazole C4 | 145 - 150 | The carbon of the thiazole ring attached to the phenyl group. |

| Aromatic C (C-Br, C-O, etc.) | 110 - 160 | The ten carbon atoms of the phenyl and thiazole rings will appear in this region, with quaternary carbons often showing lower intensity.[11] |

| Thiazole C5 | 104 - 110 | The protonated carbon of the thiazole ring appears in the aromatic region.[10] |

| Methoxy (-OCH₃) | 55 - 60 | The shielded carbon of the methoxy group appears upfield.[11] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The choice to use FT-IR is based on its ability to provide immediate, confirmatory evidence of key structural motifs.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3450 - 3300 | Primary Amine (-NH₂)[13] |

| Aromatic C-H Stretch | 3150 - 3000 | Phenyl & Thiazole Rings[13] |

| Aliphatic C-H Stretch | 2980 - 2850 | Methoxy (-OCH₃) |

| C=N Stretch | 1620 - 1580 | Thiazole Ring[14] |

| C=C Stretch | 1580 - 1450 | Aromatic Rings[10] |

| C-O Stretch | 1280 - 1240 | Aryl Ether (-OCH₃)[13] |

| C-S Stretch | 1100 - 1080 | Thiazole Ring[10] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about elemental composition through isotopic patterns.

-

Molecular Ion Peak (M⁺): The most critical validation is the observation of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic [M]⁺ and [M+2]⁺ doublet of nearly equal intensity is expected.

-

[M]⁺: m/z ≈ 283.96 (for C₁₀H₉⁷⁹BrN₂OS)

-

[M+2]⁺: m/z ≈ 285.96 (for C₁₀H₉⁸¹BrN₂OS)[4]

-

-

Rationale: The presence of this isotopic signature is unequivocal proof of a single bromine atom in the molecule. This self-validating system is a primary reason for employing mass spectrometry in halogenated compound analysis.

X-ray Crystallography

When a single crystal can be obtained, X-ray crystallography offers the gold standard for structural determination, providing definitive proof of atomic connectivity and stereochemistry.

-

Principle: This technique measures the diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice, allowing for the calculation of precise atomic positions, bond lengths, and bond angles.

-

Expected Findings: Analysis of a suitable crystal would confirm the planarity of the phenyl and thiazole rings and determine the dihedral angle between them.[15] It would also reveal intermolecular interactions, such as hydrogen bonds between the amine group of one molecule and the thiazole nitrogen of another, which dictate the crystal packing.[15]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine | C10H9BrN2OS | CID 1277711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. m.youtube.com [m.youtube.com]

- 10. universalprint.org [universalprint.org]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4] The subject of this guide, 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, is a member of this important class of compounds. Its structural features—a substituted phenyl ring appended to the thiazole core—suggest its potential as a modulator of various biological targets. Understanding the fundamental physical properties of this compound is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed protocols for their experimental determination.

Physicochemical Data Summary

A precise understanding of a compound's physical properties is paramount for its application in drug discovery and development, influencing everything from its synthesis and purification to its formulation and pharmacokinetic profile. The following table summarizes the key physicochemical parameters for this compound. It is important to note that while some data is derived from experimental analogues, other parameters are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂OS | Chemdiv[5] |

| Molecular Weight | 285.16 g/mol | Chemdiv[5] |

| CAS Number | 189011-00-5 | ChemSrc[6] |

| Melting Point | Not Experimentally Determined | N/A |

| Boiling Point | Not Experimentally Determined | N/A |

| logP (calculated) | 3.1289 | Chemdiv[5] |

| logD (calculated) | 3.1288 | Chemdiv[5] |

| logSw (calculated) | -3.2852 | Chemdiv[5] |

| Hydrogen Bond Acceptors | 2 | Chemdiv[5] |

| Hydrogen Bond Donors | 2 | Chemdiv[5] |

| Polar Surface Area | 76.4 Ų | PubChem[7] |

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of key physical properties of this compound. These protocols are designed to be self-validating, with explanations for the causality behind each experimental choice.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.[8] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Detailed Protocol:

-

Sample Preparation: If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Approximate Melting Point (for unknown compounds): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C per minute to get a rough estimate. Allow the apparatus to cool before proceeding.

-

Accurate Melting Point Determination: Heat the sample at a steady, slow rate of 1-2°C per minute, starting at least 20°C below the expected melting point.[10]

-

Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

-

Repeat for Consistency: For reliable results, perform the measurement in triplicate and report the average melting point range.

Solubility Assessment

Solubility is a fundamental property that dictates how a compound can be handled, purified, and formulated. A qualitative assessment of solubility in a range of solvents is a standard preliminary step in characterization.

Workflow for Qualitative Solubility Testing

Caption: A systematic approach to qualitative solubility testing.

Detailed Protocol:

-

Initial Setup: Place approximately 10-20 mg of this compound into a series of small, clean test tubes.

-

Water Solubility: To the first test tube, add 1 mL of deionized water. Agitate the mixture vigorously for at least 30 seconds. Observe if the solid dissolves completely. If it is water-soluble, test the pH of the solution with litmus paper to determine if it is acidic or basic.[11]

-

Aqueous Acid and Base Solubility: If the compound is insoluble in water, test its solubility in 1 mL of 5% aqueous hydrochloric acid (HCl) and, in a separate tube, 1 mL of 5% aqueous sodium hydroxide (NaOH).[12] Solubility in 5% HCl suggests the presence of a basic functional group, such as the amine in the 2-aminothiazole ring. Solubility in 5% NaOH would indicate an acidic functional group.

-

Organic Solvent Solubility: Systematically test the solubility in a range of common organic solvents of varying polarities. Good starting choices include:

-

Polar Protic: Ethanol, Methanol

-

Polar Aprotic: Dimethyl sulfoxide (DMSO), Acetone

-

Nonpolar: Dichloromethane, Toluene For each solvent, add 1 mL to a fresh test tube containing the compound and agitate. Record the results as "soluble," "partially soluble," or "insoluble."

-

Spectroscopic Characterization (¹H and ¹³C NMR)

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

-

Solvent Selection: Based on the previously determined solubility, select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The solvent should completely dissolve the sample.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a small, clean vial.

-

Transfer: Using a pipette with a cotton plug to filter out any particulates, transfer the solution into a clean, dry NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Data Analysis: Process the resulting spectra (Fourier transform, phase correction, baseline correction). The chemical shifts, integration, and coupling patterns of the signals should be analyzed to confirm that they are consistent with the structure of this compound.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the key physical properties of this compound, along with detailed protocols for their experimental determination. While some physical constants for this specific molecule are currently based on computational predictions, the methodologies outlined here provide a clear path for their empirical validation. The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough characterization of the physicochemical properties of new derivatives, such as the one discussed herein, is a critical and indispensable step in the drug discovery and development pipeline. Future work should focus on the experimental determination of the melting point and solubility profile of this compound, as well as a full spectroscopic elucidation to confirm its structure and purity.

References

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

-

Han, S.-T., Qi, C., Zhang, Z.-Y., Hong, W., He, R., Hu, P., Cao, Y.-y., Zhai, Y.-F., & Shi, D.-H. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry, 61, 881-888. [Link]

-

PubMed. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. [Link]

-

Kumar, A. D., Murali, A., Aboobacker, A. T., Anhad, A., & C.K., S. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. [Link]

-

ResearchGate. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

-

Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (2019). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE, 14(11), e0225484. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]

-

University of Toronto. Experiment 1 - Melting Points. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Community College of Qatar. Experiment 1: Melting Point. [Link]

-

Quora. How to determine the solubility of organic compounds. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

JoVE. Using Melting Point to Determine Purity of Crystalline Solids. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

MDPI. Thiazole Ring—A Biologically Active Scaffold. [Link]

-

Canadian Society for Pharmaceutical Sciences. Supplementary Information File. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

University of British Columbia. Solubility of Organic Compounds. [Link]

-

MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

National Center for Biotechnology Information. 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine. [Link]

-

ResearchGate. (PDF) 2-Bromo-4-phenyl-1,3-thiazole. [Link]

-

ChemSrc. This compound. [Link]

-

PubChem. 4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine. [Link]

-

PubChem. N-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-amine. [Link]

Sources

- 1. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. CAS#:189011-00-5 | this compound | Chemsrc [chemsrc.com]

- 7. 4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine | C10H9BrN2OS | CID 1277711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chm.uri.edu [chm.uri.edu]

- 9. uomosul.edu.iq [uomosul.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. scribd.com [scribd.com]

A Technical Guide to the Spectral Analysis of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the expected spectral data for the compound 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following sections are structured to offer not just data, but a foundational understanding of the spectroscopic characteristics of this compound, grounded in established principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₀H₉BrN₂OS and a molecular weight of approximately 285.16 g/mol .[1][2] The structure comprises a 2-aminothiazole core, which is a common scaffold in pharmacologically active compounds, linked to a 3-bromo-4-methoxyphenyl group at the 4-position. The presence of various functional groups—an amine, a methoxy group, a bromine atom, and two distinct ring systems—gives rise to a unique spectroscopic fingerprint. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic, thiazole, amine, and methoxy protons. The chemical shifts are influenced by the electronic environment of each proton.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data Summary:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-5 (thiazole) | 6.8 - 7.2 | singlet (s) | 1H |

| Aromatic H | 7.8 - 8.0 | doublet (d) | 1H |

| Aromatic H | 7.5 - 7.7 | doublet of doublets (dd) | 1H |

| Aromatic H | 7.0 - 7.2 | doublet (d) | 1H |

| -NH₂ (amine) | 5.0 - 6.0 (broad) | singlet (s) | 2H |

| -OCH₃ (methoxy) | 3.8 - 4.0 | singlet (s) | 3H |

Justification of Predictions:

-

Thiazole Proton (H-5): The proton on the thiazole ring in similar 2-amino-4-phenylthiazole derivatives typically appears as a singlet in the range of δ 6.2-6.8 ppm.[3][4] The electron-withdrawing nature of the attached phenyl ring will likely shift this signal slightly downfield.

-

Aromatic Protons: The substitution pattern on the phenyl ring will result in a complex splitting pattern. The proton ortho to the bromine will be a doublet, the proton between the thiazole and methoxy groups will be a doublet of doublets, and the proton ortho to the methoxy group will be a doublet. The exact shifts are estimated based on analogous brominated and methoxylated aromatic systems.[5]

-

Amine Protons (-NH₂): The amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary depending on the solvent and concentration.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, as they are equivalent and not coupled to other protons.

Molecular Structure with Proton Labeling:

Caption: Labeled proton environments for ¹H NMR analysis.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Prepare the sample as described for ¹H NMR, though a higher concentration or longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Acquire the spectrum on a 100 MHz or 125 MHz NMR spectrometer.

-

Use broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Reference the chemical shifts to the deuterated solvent peak.

Predicted ¹³C NMR Data Summary:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (Thiazole, C2) | 165 - 170 |

| C-S (Thiazole, C4) | 145 - 150 |

| C-H (Thiazole, C5) | 105 - 110 |

| C-Br (Aromatic) | 110 - 115 |

| C-O (Aromatic) | 155 - 160 |

| Quaternary Aromatic C | 125 - 135 |

| Aromatic C-H | 110 - 130 |

| -OCH₃ (Methoxy) | 55 - 60 |

Justification of Predictions:

-

Thiazole Carbons: The chemical shifts of the thiazole ring carbons are well-established. The C2 carbon, bonded to two nitrogen atoms, is significantly downfield.

-

Aromatic Carbons: The carbon attached to the bromine will be shifted upfield due to the heavy atom effect, while the carbon attached to the oxygen of the methoxy group will be shifted downfield. The remaining aromatic carbons will appear in the typical aromatic region.

-

Methoxy Carbon: The carbon of the methoxy group is expected in the typical range for such functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and structure.

Experimental Protocol for Mass Spectrometry (e.g., ESI-MS):

-

Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Notes |

| [M]⁺ | 284/286 | Molecular ion with characteristic bromine isotopic pattern (approx. 1:1 ratio). |

| [M+H]⁺ | 285/287 | Protonated molecular ion, also showing the bromine isotopic pattern. |

Predicted Fragmentation Pathway: The molecule is expected to fragment at several key points. Common fragmentation patterns for similar structures involve the loss of small molecules or radicals.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy (e.g., KBr Pellet):

-

Mix a small amount of the sample with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Predicted IR Absorption Frequencies:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 3000 | Medium |

| C=N Stretch (Thiazole) | 1600 - 1650 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong |

| C-O Stretch (Methoxy) | 1200 - 1250 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Justification of Predictions:

-

The N-H stretching of the primary amine will appear as a broad band in the high-frequency region.

-

The C=N and C=C stretching vibrations of the thiazole and phenyl rings will be present in the fingerprint region.

-

The strong C-O stretching of the methoxy group is a characteristic feature.

-

The C-Br stretch will be found in the lower frequency region of the spectrum. These predictions are consistent with IR data for similar 2-aminothiazole derivatives.[4][6]

Summary and Conclusion

The collective analysis of NMR, MS, and IR spectroscopy provides a powerful toolkit for the structural confirmation of this compound. The predicted spectral data in this guide, based on established principles and data from analogous compounds, offer a reliable reference for researchers. The key identifying features include the characteristic proton and carbon signals of the substituted phenyl and 2-aminothiazole rings in NMR, the distinct isotopic pattern of bromine in mass spectrometry, and the specific vibrational modes of the amine, methoxy, and aromatic functionalities in IR spectroscopy. This guide serves as a valuable resource for the synthesis, characterization, and application of this and related compounds in scientific research.

References

- Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2909-2912.

- Dhotre, A. K., & Shankarwar, S. G. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 16(4), 519-526.

- Wiley-VCH. (2007). Supporting Information.

-

ResearchGate. (n.d.). ¹H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]

- Metwally, M. A., et al. (2015). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Journal of the Serbian Chemical Society, 80(10), 1239-1279.

- The Royal Society of Chemistry. (n.d.).

-

SpectraBase. (n.d.). 2-Amino-4-phenylthiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1277711, 4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine. Retrieved from [Link]

- Beilstein Journals. (n.d.).

- The Royal Society of Chemistry. (n.d.).

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

- MDPI. (2019). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.

- MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing.

-

NIST. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5357659, 4'-Bromo-4-methoxychalcone.

- National Center for Biotechnology Information. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

- BOC Sciences. (n.d.). CAS 189011-00-5 this compound.

- The Royal Society of Chemistry. (2016). VI. ¹H and ¹³C NMR Spectra.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611661, 1-(3-Bromo-4-methoxyphenyl)ethanone.

- MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.

- ResearchGate. (n.d.). 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole.

- ResearchGate. (n.d.). ¹H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl....

- CCDC. (n.d.). Compound N-(3-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine--hydrogen....

Sources

- 1. 4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine | C10H9BrN2OS | CID 1277711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. asianpubs.org [asianpubs.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Thiazole, 2-amino-4-(p-methoxyphenyl)- [webbook.nist.gov]

The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of 2-Aminothiazole Derivatives

Authored by: A Senior Application Scientist

Abstract

The 2-aminothiazole nucleus is a cornerstone of medicinal chemistry, recognized for its versatile synthetic accessibility and its presence in a remarkable array of biologically active compounds.[1][2][3] This privileged scaffold has been successfully incorporated into numerous clinically approved drugs, demonstrating its profound impact on therapeutic interventions. This technical guide provides a comprehensive exploration of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the molecular mechanisms of action, present detailed experimental protocols for activity assessment, and provide quantitative structure-activity relationship (SAR) data to inform the rational design of next-generation therapeutics.

Introduction: The Chemical Versatility of the 2-Aminothiazole Core

The prevalence of the 2-aminothiazole moiety in medicinal chemistry can be attributed to its favorable physicochemical properties and its ability to engage in a variety of non-covalent interactions with biological targets. The classical Hantzsch thiazole synthesis, a robust and high-yielding reaction between an α-haloketone and a thioamide, provides a straightforward entry into this class of compounds.[1][4] This synthetic tractability allows for extensive derivatization at multiple positions of the thiazole ring, enabling fine-tuning of the pharmacological profile.

The Hantzsch Thiazole Synthesis: A Foundational Protocol

The Hantzsch synthesis is a fundamental method for the construction of the 2-aminothiazole ring. The following protocol outlines a general procedure for the synthesis of a 2-aminothiazole derivative.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Causality of Experimental Choices:

-

Methanol as Solvent: Methanol is an effective solvent for both reactants and facilitates the reaction at a moderate temperature.

-

Sodium Carbonate Wash: The reaction produces an acidic byproduct (HX). The sodium carbonate solution neutralizes the reaction mixture, allowing for the precipitation of the free base form of the 2-aminothiazole product, which is typically less soluble in aqueous media.[5]

Procedure: [1]

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 60-70 °C) for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100-mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix.

-

Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with water to remove any residual salts.

-

Dry the product to obtain 2-amino-4-phenylthiazole.

Anticancer Activity: A Multi-faceted Approach to Targeting Malignancy

2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[6][7] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Kinase Inhibition: A Dominant Anticancer Strategy

Many 2-aminothiazole derivatives exert their anticancer effects by targeting protein kinases, enzymes that play a critical role in cell signaling and are frequently mutated or overexpressed in cancer.

Dasatinib is a potent, orally available 2-aminothiazole derivative that functions as a multi-targeted kinase inhibitor.[8] It is primarily known for its inhibition of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), but it also potently inhibits Src family kinases.[9]

Mechanism of Action: Dasatinib binds to the ATP-binding site of the BCR-ABL and Src kinases, preventing the phosphorylation of their downstream substrates.[9] This blockade of signaling disrupts pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis.[9]

Caption: Dasatinib inhibits Src kinase, blocking downstream signaling pathways and reducing cancer cell proliferation.

Alpelisib is another clinically approved 2-aminothiazole derivative that selectively inhibits the p110α isoform of phosphoinositide 3-kinase (PI3K).[10] Mutations in the PIK3CA gene, which encodes the p110α subunit, are common in several cancers, particularly breast cancer.[11]

Mechanism of Action: Alpelisib binds to and inhibits the catalytic activity of the p110α subunit of PI3K, thereby blocking the PI3K/AKT/mTOR signaling pathway.[7][10][12] This pathway is a critical regulator of cell growth, survival, and metabolism.[13]

Caption: Alpelisib inhibits PI3Kα, disrupting the PI3K/AKT/mTOR pathway and suppressing tumor growth.

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis.[14] Overexpression of Aurora kinases is common in many cancers, making them attractive targets for anticancer drug development.[15][16] Several 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases.[1][15][16][17][18][19][20]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for cell division, motility, and intracellular transport.[21] Disruption of microtubule dynamics is a well-established anticancer strategy.[22] A number of 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][21][22][23][24]

Quantitative Data: Anticancer Activity of 2-Aminothiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Dasatinib | K562 (Leukemia) | <0.001 | [6] |

| Alpelisib | MCF-7 (Breast) | 0.046 | [10] |

| Compound 20 | H1299 (Lung) | 4.89 | [23] |

| Compound 20 | SHG-44 (Glioma) | 4.03 | [23] |

| Compound 21 | K563 (Leukemia) | 16.3 | [6][23] |

| Compound 27 | HeLa (Cervical) | 1.6 | [23] |

| Compound 28 | HT29 (Colon) | 0.63 | [23] |

| Thiazole Derivative 9k | MOLT-4 (Leukemia) | 1.7 | [25] |

| Thiazole Derivative 1 | A2780 (Ovarian) | 11.6 | [25] |

| Thiazole Derivative 3 | HeLa (Cervical) | 19.4 | [25] |

| Arylidene-hydrazinyl-thiazole | MDA-MB-231 (Breast) | 3.92 µg/mL | [25][26] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and is a standard method for screening the cytotoxic effects of potential anticancer drugs.[2][11][23]

Causality of Experimental Choices:

-

MTT Reagent: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[2]

-

Solubilization Solution: The formazan crystals are insoluble in aqueous solution and must be dissolved in a suitable solvent (e.g., DMSO or an acidified isopropanol solution) to allow for spectrophotometric quantification.[2]

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the 2-aminothiazole derivative and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. 2-Aminothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[28][29][30][31]

Antibacterial Activity

2-Aminothiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[30][32]

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some have been shown to inhibit essential bacterial enzymes. For example, molecular docking studies suggest that some 2-aminothiazoles may inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][32]

Antifungal Activity

Several 2-aminothiazole derivatives have also exhibited promising antifungal activity.[26][30][32]

Mechanism of Action: A potential mechanism of antifungal action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][32]

Quantitative Data: Antimicrobial Activity of 2-Aminothiazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for selected 2-aminothiazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 8 | Enterobacter cloacae | - | [32] |

| Compound 1 | Trichophyton viride | - | [32] |

| Oxazole derivative 6b | Candida albicans | 31.25-62.5 | [17] |

| Oxazole derivative 7b | Lichtheimia corymbifera | 31.25-62.5 | [17] |

| Thiazole derivative 3j | Candida albicans | 6.25 | [33] |

| Thiazole derivative 3j | Aspergillus niger | 6.25 | [33] |

| Thiazole derivative 3j | Aspergillus flavus | 6.25 | [33] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][9][12][18][20]

Causality of Experimental Choices:

-

Serial Dilutions: Preparing serial dilutions of the antimicrobial agent allows for the determination of the lowest concentration that inhibits microbial growth.[12]

-

Standardized Inoculum: Using a standardized inoculum ensures that the results are reproducible and comparable between experiments.[4]

-

Growth and Sterility Controls: These controls are essential to validate the assay. The growth control ensures that the microorganism is viable in the test medium, while the sterility control confirms that the medium is not contaminated.[12]

-

Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that shows no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 2-Aminothiazole derivatives have been investigated for their anti-inflammatory properties.[29][34]

Mechanism of Action: The anti-inflammatory effects of 2-aminothiazole derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).[35]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[33][36][37][38][39]

Causality of Experimental Choices:

-

Carrageenan: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response when injected into the paw of a rodent. The early phase is mediated by histamine and serotonin, while the later phase is characterized by the production of prostaglandins.[33]

-

Plethysmometer: A plethysmometer is used to accurately measure the volume of the paw, providing a quantitative measure of edema and, therefore, inflammation.

-

Acclimatize the animals (typically rats or mice) to the experimental conditions.

-

Administer the 2-aminothiazole derivative or a vehicle control to the animals via an appropriate route (e.g., oral gavage).

-

After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Neuroprotective Activity: A Potential Avenue for Treating Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's disease are characterized by progressive neuronal loss. There is growing interest in the potential of 2-aminothiazole derivatives as neuroprotective agents.[34][36][38][40][41][42]

Mechanism of Action: The neuroprotective effects of 2-aminothiazole derivatives are thought to be multifactorial and may involve the inhibition of tau protein aggregation, a hallmark of Alzheimer's disease, as well as antioxidant and anti-inflammatory activities.[36][38][40][41]

Conclusion and Future Perspectives

The 2-aminothiazole scaffold has proven to be a remarkably fruitful starting point for the development of new therapeutic agents. Its synthetic accessibility and diverse biological activities have led to the discovery of numerous potent and selective compounds with applications in a wide range of diseases. Future research in this area will likely focus on the further optimization of existing 2-aminothiazole-based drug candidates, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance their therapeutic efficacy. The continued investigation of this privileged heterocyclic motif holds great promise for the future of medicine.

References

-

Hantzsch Thiazole Synthesis - Chem Help ASAP. (n.d.). Retrieved from [Link]

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (2025). Retrieved from [Link]

-

Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025). Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021). Retrieved from [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC - NIH. (n.d.). Retrieved from [Link]

-

Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema - Bio-protocol. (n.d.). Retrieved from [Link]

-

Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020). Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021). Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). Retrieved from [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives - JOCPR. (n.d.). Retrieved from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Retrieved from [Link]

-

Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents - PubMed. (2023). Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

-

IC50 values for thiazoles 2a–p on the MDA-MB231 and HeLa cell lines. - ResearchGate. (n.d.). Retrieved from [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011). Retrieved from [Link]

-

What is the mechanism of Dasatinib? - Patsnap Synapse. (2024). Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (2021). Retrieved from [Link]

-

2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC. (2022). Retrieved from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Retrieved from [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC - NIH. (2025). Retrieved from [Link]

-

Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed. (2023). Retrieved from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed. (2021). Retrieved from [Link]

-

Simplified schematic of the PI3K signaling pathway and inhibitors... - ResearchGate. (n.d.). Retrieved from [Link]

-

Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

New thiourea and benzamide derivatives of 2-aminothiazole as multi-target agents against Alzheimer's disease: Design, synthesis, and biological evaluation - PubMed. (n.d.). Retrieved from [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). Retrieved from [Link]

-

PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021). Retrieved from [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Retrieved from [Link]

-

2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed. (n.d.). Retrieved from [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed Central. (n.d.). Retrieved from [Link]

-

Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Retrieved from [Link]

-

Design strategies for 2-aminothiazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - ResearchGate. (n.d.). Retrieved from [Link]

-

Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PubMed Central. (2025). Retrieved from [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (n.d.). Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Retrieved from [Link]

-

DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC - NIH. (n.d.). Retrieved from [Link]

-

Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Publishing. (2020). Retrieved from [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. benchchem.com [benchchem.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 10. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. Thiazole synthesis [organic-chemistry.org]

- 15. protocols.io [protocols.io]

- 16. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. bmglabtech.com [bmglabtech.com]

- 29. researchgate.net [researchgate.net]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. researchgate.net [researchgate.net]

- 32. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 35. mvskinlongevity.substack.com [mvskinlongevity.substack.com]

- 36. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. benchchem.com [benchchem.com]

- 41. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 42. researchgate.net [researchgate.net]

Unlocking New Therapeutic Frontiers: A Technical Guide to Identifying and Validating Targets for Substituted Thiazoles

Introduction: The Thiazole Scaffold - A Privileged Structure in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to engage in hydrogen bonding and other non-covalent interactions, make it a versatile scaffold for the design of potent and selective therapeutic agents.[1][2] The clinical success of thiazole-containing drugs, such as the multi-kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib, underscores the therapeutic potential of this privileged structure in oncology and beyond.[3][4][5] This guide provides an in-depth exploration of the key therapeutic targets of substituted thiazoles and presents a practical framework for the identification and validation of novel targets for this promising class of compounds.

Part 1: Key Therapeutic Areas and Molecular Targets of Substituted Thiazoles

The therapeutic landscape of substituted thiazoles is broad and continually expanding. This section will delve into three major areas where these compounds have demonstrated significant promise: oncology, infectious diseases, and inflammatory conditions.

Anticancer Applications: A Multi-pronged Attack on Malignancy